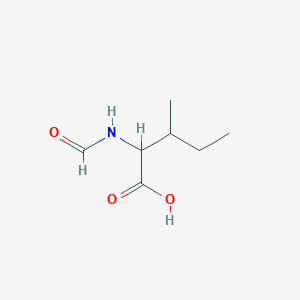

2-Formamido-3-methyl-pentanoic acid

Description

The exact mass of the compound 2-Formamido-3-methyl-pentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Formamido-3-methyl-pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Formamido-3-methyl-pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-formamido-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-5(2)6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONXXIKCTQHZNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70330922 | |

| Record name | 2-formamido-3-methyl-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89810-44-6 | |

| Record name | NSC334341 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-formamido-3-methyl-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 2-Formamido-3-methyl-pentanoic acid

An In-Depth Technical Guide to 2-Formamido-3-methyl-pentanoic Acid (N-Formyl-Isoleucine)

Executive Summary

This document provides a comprehensive technical overview of 2-Formamido-3-methyl-pentanoic acid, an N-acyl derivative of the essential amino acid isoleucine. Commonly known as N-formyl-isoleucine, this molecule possesses significant stereochemical complexity due to its two chiral centers, leading to four distinct stereoisomers. This guide delves into its chemical structure, nomenclature, physicochemical properties, and methods of synthesis. Furthermore, it explores the compound's biological significance, particularly in the context of N-formyl peptides as bacterial signaling molecules that modulate the innate immune system, and its relevance in pharmaceutical development as a process-related impurity and reference standard. The methodologies and data presented herein are synthesized from authoritative sources to provide researchers with a reliable and in-depth resource.

Introduction and Nomenclature

2-Formamido-3-methyl-pentanoic acid is the formal IUPAC name for the N-formylated derivative of 2-amino-3-methylpentanoic acid, the amino acid isoleucine.[1] The formyl group (–CHO) is attached to the alpha-amino group of the isoleucine backbone. This modification, while seemingly simple, has profound biological implications. In prokaryotes, protein synthesis is initiated with N-formylmethionine, and the subsequent degradation of bacterial proteins releases N-formyl peptides into the surrounding environment.[2] These peptides act as potent chemoattractants for phagocytic leukocytes in mammals, representing a fundamental mechanism of innate immunity for detecting bacterial infections.[2]

The most commonly encountered stereoisomer is derived from L-isoleucine, leading to the specific nomenclature (2S,3S)-2-formamido-3-methylpentanoic acid .[3]

Key Identifiers:

-

IUPAC Name: (2S,3S)-2-formamido-3-methylpentanoic acid[3]

-

Molecular Weight: 159.185 g/mol [3]

-

CAS Number for (2S,3S) isomer: 89810-44-6[5]

Chemical Structure and Stereoisomerism

The structural complexity of 2-Formamido-3-methyl-pentanoic acid arises from the two chiral centers present in its isoleucine backbone: the alpha-carbon (C2) and the beta-carbon (C3). This gives rise to four possible stereoisomers.[6] The relationship between these isomers is critical for understanding their synthesis, characterization, and biological activity, as enzymatic and receptor systems are highly stereospecific.

The four stereoisomers are derived from the four isomers of isoleucine:

-

N-Formyl-L-isoleucine (2S,3S): Derived from L-isoleucine, the naturally occurring essential amino acid.

-

N-Formyl-D-isoleucine (2R,3R): The enantiomer of the L-form.

-

N-Formyl-L-allo-isoleucine (2S,3R): A diastereomer of the L-form.

-

N-Formyl-D-allo-isoleucine (2R,3S): The enantiomer of the L-allo form and a diastereomer of the L-form.

Caption: Stereochemical relationships between the four isomers of 2-Formamido-3-methyl-pentanoic acid.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of N-formyl-isoleucine are dictated by the presence of a carboxylic acid, a secondary amide, and a branched aliphatic side chain. A summary of its properties is provided below.

Physicochemical Data Table

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₃ | [3][4][5] |

| Molecular Weight | 159.185 g/mol | [3] |

| CAS Number (2S,3S) | 89810-44-6 | [5] |

| Appearance | White to off-white or brown solid/crystal | [7][8] |

| Solubility | Soluble in DMSO (100 mg/mL). Expected solubility in other polar organic solvents like methanol and ethanol. Limited solubility in water. | [7] |

| pKa (Predicted) | ~4.8 (for the carboxylic acid group) | N/A |

Predicted Spectroscopic Features

While specific spectral data is not widely published, the expected characteristics can be predicted based on the structure:

-

¹H NMR:

-

A singlet or doublet for the formyl proton (CHO) around 8.0-8.2 ppm.

-

A doublet of doublets for the α-proton (C2-H) around 4.2-4.5 ppm.

-

A multiplet for the β-proton (C3-H) around 1.8-2.2 ppm.

-

Distinct signals for the diastereotopic protons of the ethyl group's methylene (CH₂) and the two methyl groups.

-

-

IR Spectroscopy:

-

Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

N-H stretch from the amide group (~3300 cm⁻¹).

-

Two distinct C=O stretches: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the amide (Amide I band, ~1650-1680 cm⁻¹).

-

-

Mass Spectrometry (EI):

-

Molecular ion (M⁺) peak at m/z = 159.

-

Characteristic fragmentation patterns including the loss of the formyl group (M-29), the carboxyl group (M-45), and cleavage of the side chain.

-

Synthesis and Purification Protocol

The most direct and common method for synthesizing 2-Formamido-3-methyl-pentanoic acid is the N-formylation of the parent amino acid, isoleucine. The following protocol describes a standard laboratory procedure for the synthesis of the (2S,3S) isomer from L-isoleucine.

Experimental Protocol: N-Formylation of L-Isoleucine

This protocol is based on the well-established method of reacting an amino acid with a mixed anhydride of formic acid and acetic acid.

Objective: To synthesize (2S,3S)-2-formamido-3-methylpentanoic acid.

Materials:

-

L-Isoleucine (C₆H₁₃NO₂)

-

Formic Acid (98-100%)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Deionized Water

-

Diethyl Ether

-

Ice bath

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

Preparation of the Formylating Reagent:

-

In a fume hood, carefully add 20 mL of acetic anhydride to a 100 mL round-bottom flask cooled in an ice bath.

-

Slowly add 8 mL of formic acid dropwise to the stirred acetic anhydride.

-

Causality: This exothermic reaction forms formic-acetic anhydride, a potent formylating agent. Cooling is essential to control the reaction rate and prevent overheating.

-

After the addition is complete, warm the mixture to 50-60°C for 2 hours to ensure complete formation of the mixed anhydride. Cool back to room temperature before use.

-

-

N-Formylation Reaction:

-

Dissolve 5.0 g of L-isoleucine in 25 mL of formic acid in a 250 mL round-bottom flask.

-

Cool the solution in an ice bath and slowly add 10 mL of the prepared formylating reagent.

-

Causality: The nucleophilic amino group of isoleucine attacks the electrophilic carbonyl carbon of the formyl group in the mixed anhydride. Formic acid serves as both a solvent and a catalyst.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (overnight).

-

-

Work-up and Isolation:

-

Remove the excess formic acid and acetic acid under reduced pressure using a rotary evaporator.

-

Causality: This step is crucial to remove volatile reagents and drive the reaction to completion, leaving the crude product.

-

To the resulting oily residue, add 50 mL of ice-cold deionized water. If the product crystallizes, collect the solid by vacuum filtration. If it remains an oil, proceed to extraction.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude N-formyl-L-isoleucine.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethyl acetate/hexane mixture.

-

Trustworthiness: The purity of the final product should be confirmed by measuring its melting point and analyzing it via NMR spectroscopy to validate the structure and absence of starting material.

-

Caption: A simplified workflow for the synthesis of N-Formyl-L-Isoleucine.

Biological Significance and Applications

The primary interest in 2-Formamido-3-methyl-pentanoic acid and related N-formyl amino acids stems from their role in microbiology and immunology.

-

Bacterial Chemotaxis and Immunology: N-formyl peptides are recognized by a specific class of G-protein coupled receptors called N-formyl peptide receptors (FPRs) on the surface of immune cells.[2] This recognition triggers a signaling cascade that leads to chemotaxis (directed cell movement), phagocytosis, and the production of reactive oxygen species (ROS) to kill invading bacteria. While N-formyl-methionine is the canonical initiating amino acid, other N-formylated amino acids and peptides can also modulate this pathway.

-

Pharmaceutical Reference Standard: In drug development, precise characterization of all components in a drug substance is required. An ester of N-formyl-L-isoleucine is a known impurity of Orlistat, a drug used to treat obesity.[9][10][11] Therefore, pure N-formyl-L-isoleucine and its derivatives are critical for use as reference standards in analytical methods to quantify this impurity in the final drug product.

-

Antimicrobial Drug Development: The enzyme that removes the formyl group from nascent bacterial proteins, peptide deformylase (PDF), is essential for bacterial survival but absent in the cytoplasm of mammalian cells. This makes PDF an attractive target for novel antibiotics.[12] N-formyl-hydroxylamine derivatives have been investigated as potent inhibitors of this enzyme, highlighting the utility of the N-formyl amino acid scaffold in designing new antibacterial agents.[12]

Conclusion

2-Formamido-3-methyl-pentanoic acid is more than a simple amino acid derivative. Its stereochemical diversity, central role in bacteria-immune system interactions, and relevance to pharmaceutical quality control make it a molecule of significant interest. For researchers, a thorough understanding of its structure, properties, and synthesis is crucial for its application in fields ranging from immunology and microbiology to analytical chemistry and drug discovery. This guide provides a foundational framework for professionals working with this versatile compound.

References

-

(2S,3S)-2-FORMAMIDO-3-METHYLPENTANOIC ACID | CAS. Matrix Fine Chemicals. [Link]

-

N-Formyl-L-isoleucine (1S)-1-[[(2S,3S)-3-Hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester. Pharmaffiliates. [Link]

-

(2S,3S)-2-formamido-3-methylpentanoic acid. Quality Control Chemicals Inc.. [Link]

-

Isoleucine orlistat, L-. PubChem, National Center for Biotechnology Information. [Link]

-

(3S)-2-amino-3-methylpentanoic acid. PubChem, National Center for Biotechnology Information. [Link]

-

N-formyl-L-isoleucine. PDBe-KB, Protein Data Bank in Europe. [Link]

-

N‐formyl amino acid in selected bioactive molecules, background, and present work. Wiley Online Library. [Link]

-

2-Amino-3-methylpentanoic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. [Link]

-

Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid. ScienceDirect. [Link]

-

Synthesis and Biological Evaluation of N-Formyl Hydroxylamine Derivatives as Potent Peptide Deformylase Inhibitors. ResearchGate. [Link]

Sources

- 1. 2-Amino-3-methylpentanoic acid | C6H13NO2 | CID 791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. (2S,3S)-2-FORMAMIDO-3-METHYLPENTANOIC ACID | CAS [matrix-fine-chemicals.com]

- 4. PDBe Connect Pages [ebi.ac.uk]

- 5. QUALITY CONTROL CHEMICALS INC. | STANDARD REFERENCE MATERIAL [qccstandards.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. N-Formyl-L-leucine | CymitQuimica [cymitquimica.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. N-ForMyl-L-isoleucine (1S)-1-[[(2S,3S)-3-Hexyl-4-oxo-2-oxetanyl]Methyl]dodecyl Ester | 1072902-75-0 [chemicalbook.com]

- 11. Isoleucine orlistat, L- | C29H53NO5 | CID 25140641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Biological role of N-formyl isoleucine derivatives in metabolism

Biological Role of N-Formyl Isoleucine Derivatives in Metabolism

Executive Summary This technical guide examines the biological and pharmacological significance of N-formyl isoleucine derivatives. Unlike the canonical N-formylmethionine (fMet), which serves as the universal bacterial start codon, N-formyl isoleucine (fIle) derivatives occupy a specialized niche in immunometabolism and drug development. This guide categorizes these derivatives into two distinct functional classes: bioactive signaling peptides (natural chemotactic agents) and lipstatin analogs (synthetic/biosynthetic lipase inhibitors).

Part 1: Immunometabolism & Signaling (The Natural Role)

In biological systems, N-formyl isoleucine primarily exists as the N-terminal residue of specific bacterial or mitochondrial peptides (e.g., fMIFL). These peptides function as Danger-Associated Molecular Patterns (DAMPs), alerting the host immune system to bacterial invasion or mitochondrial damage.

Mechanism of Action: FPR Activation

N-formyl isoleucine peptides bind to Formyl Peptide Receptors (FPR1 and FPR2), which are G-Protein Coupled Receptors (GPCRs) expressed on neutrophils and macrophages. While fMet is the high-affinity ligand, fIle-containing peptides retain significant agonist activity, triggering a metabolic burst.

-

Receptor Binding: The formyl group interacts with the receptor's binding pocket, while the isoleucine side chain engages hydrophobic residues (e.g., Phe, Leu) within the transmembrane domain.

-

Signal Transduction: Binding induces a conformational change in the G

i subunit, inhibiting adenylate cyclase and activating Phospholipase C -

Metabolic Consequence: This cascade triggers the "Respiratory Burst," a rapid metabolic shift where NADPH oxidase consumes oxygen to produce Superoxide (

), essential for pathogen killing.

Metabolic Clearance: The Deformylase Pathway

To prevent chronic inflammation, these derivatives must be metabolized.

-

Peptide Deformylase (PDF): Removes the formyl group (HCO-).[1]

-

Methionine Aminopeptidase (MAP): Typically cleaves N-terminal Methionine, but specific aminopeptidases degrade the remaining Ile-peptide.

Visualization: FPR Signaling Cascade

Caption: Signal transduction pathway triggered by N-formyl isoleucine peptides leading to neutrophil metabolic burst.

Part 2: Pharmaceutical Metabolism (The Synthetic Role)

In drug development, N-formyl isoleucine appears as a structural analog of Lipstatin (the precursor to Orlistat). Orlistat is chemically N-formyl-L-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester.[2][3] The Isoleucine derivative (where the leucine side chain is replaced by isoleucine) acts as a potent lipase inhibitor and is monitored as a critical impurity or active analog.

Mechanism: Covalent Lipase Inhibition

These derivatives function by covalently modifying the active site of gastric and pancreatic lipases.[4]

-

Target: The Serine residue in the lipase catalytic triad (Ser-His-Asp).

-

Reaction: The nucleophilic Serine attacks the carbonyl carbon of the derivative's

-lactone ring. -

Outcome: The ring opens, forming a stable ester bond. The enzyme is permanently inactivated (suicide inhibition), preventing the hydrolysis of dietary triglycerides into free fatty acids.

Comparative Efficacy (SAR)

Structure-Activity Relationship (SAR) studies suggest that the branching of the amino acid side chain (Leucine vs. Isoleucine) affects the fit within the lipase's hydrophobic pocket.

| Feature | N-Formyl Leucine (Orlistat) | N-Formyl Isoleucine (Analog) |

| Side Chain | Isobutyl (Gamma-branched) | Sec-butyl (Beta-branched) |

| Steric Hindrance | Lower | Higher (at |

| Lipase Affinity | Optimal ( | Sub-optimal (Variable potency) |

| Metabolic Fate | Hydrolysis of ester/lactone | Similar hydrolysis; excreted in feces |

Part 3: Experimental Protocols

Protocol A: Neutrophil Respiratory Burst Assay (Signaling)

Validates the biological activity of N-formyl isoleucine peptides.

-

Cell Isolation: Isolate human neutrophils from heparinized blood using a density gradient (e.g., Ficoll-Paque). Resuspend in Krebs-Ringer Phosphate Glucose (KRPG) buffer.

-

Priming: Incubate

cells/mL with Cytochalasin B ( -

Induction: Add N-formyl-Ile-Leu-Phe (fILP) or control fMet-Leu-Phe (fMLP) at graded concentrations (

to -

Measurement:

-

Method: Cytochrome C Reduction.

-

Add Cytochrome C (

). -

Monitor absorbance at 550 nm continuously for 10 min.

-

-

Validation: Specificity is confirmed by pre-incubation with the FPR antagonist Cyclosporin H or Boc-FLFLF .

Protocol B: Lipase Inhibition Assay (Metabolic)

Quantifies the potency of N-formyl isoleucine esters against pancreatic lipase.

-

Substrate Preparation: Emulsify p-nitrophenyl palmitate (pNPP) in gum arabic/Triton X-100 buffer.

-

Enzyme Prep: Porcine Pancreatic Lipase (Type II) dissolved in Tris-HCl (pH 8.0).

-

Inhibitor Incubation:

-

Mix Lipase solution with the N-formyl isoleucine derivative (dissolved in DMSO).

-

Incubate for 30 min at 37°C to allow covalent modification.

-

-

Reaction: Add pNPP substrate.

-

Detection: Measure release of p-nitrophenol (yellow color) at 410 nm.

-

Calculation: Calculate % Inhibition relative to DMSO control.

Visualization: Lipase Inhibition Mechanism

Caption: Covalent inactivation of pancreatic lipase by N-formyl isoleucine lactone derivatives.

References

-

PubChem. (2025).[5] Orlistat Structure and Analogues. National Library of Medicine. [Link]

-

Southgate, E. L., et al. (2008). Identification of N-formyl peptides from mitochondrial proteins as ligands for formyl peptide receptors. Journal of Immunology. [Link]

-

Leal, W. S., et al. (2003). Sex Pheromone of the Scarab Beetle Phyllophaga elenans. Journal of Chemical Ecology. [Link]

-

Look, G. C., et al. (1994). The discovery of potent, orally available inhibitors of pancreatic lipase. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Dahlgren, C., et al. (2016). The Formyl Peptide Receptors in Health and Disease. Molecular Pharmacology. [Link]

Sources

- 1. Role of N-terminal protein formylation in central metabolic processes in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orlistat | 96829-58-2 | TCI AMERICA [tcichemicals.com]

- 3. GSRS [precision.fda.gov]

- 4. ORLISTAT [drugs.ncats.io]

- 5. Orlistat | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility profile of 2-Formamido-3-methyl-pentanoic acid in organic solvents

Title: Technical Whitepaper: Solubility Thermodynamics and Solvent Selection for N-Formyl-L-Isoleucine (2-Formamido-3-methyl-pentanoic acid)

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 2-Formamido-3-methyl-pentanoic acid (Commonly: N-Formyl-L-isoleucine). Unlike its parent amino acid, L-isoleucine, which exists as a zwitterion with limited organic solubility, the N-formylated derivative exhibits a distinct amphiphilic character. This modification suppresses the zwitterionic dipole, significantly enhancing solubility in polar organic solvents while reducing water solubility at acidic pH.

This document details the physicochemical drivers of this solubility, provides a validated experimental protocol for solubility profiling, and outlines solvent selection strategies for purification and reaction engineering.

Part 1: Physicochemical Characterization & Solubility Logic

To predict and manipulate the solubility of N-Formyl-L-isoleucine, one must understand the structural modifications imposed by the formyl group.

Structural Analysis

-

Core Scaffold: L-Isoleucine (Hydrophobic branched alkyl side chain).

-

Modification: N-Formylation (

group attached to the -

Electronic Effect: The formyl group is electron-withdrawing, reducing the basicity of the nitrogen. This prevents the formation of the internal salt (zwitterion) that typically makes amino acids insoluble in organic solvents.

-

Result: The molecule behaves as a carboxylic acid with a hydrophobic tail and a polar amide head.

Predicted Solubility Profile (Qualitative)

Based on homologous series data (N-Formyl-Leucine) and functional group analysis, the solubility profile is categorized below.

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Disrupts intermolecular H-bonds; excellent solvation of the amide backbone. |

| Polar Protic | Methanol, Ethanol | High | Strong H-bonding interaction with the carboxylic acid and amide carbonyl. |

| Organic Acids | Formic Acid, Acetic Acid | Very High | "Like dissolves like"; solvent participates in H-bond network. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good for extraction; solubility decreases significantly with temperature (ideal for crystallization). |

| Aromatic Hydrocarbons | Toluene | Low to Moderate | Soluble at elevated temperatures (reflux); often used for azeotropic drying or hot synthesis. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | The polar head group prevents solvation; these act as anti-solvents. |

| Water | Water | pH Dependent | Soluble at pH > 5 (as carboxylate salt); sparingly soluble at pH < 3 (crystallizes out). |

Part 2: Experimental Protocol for Solubility Determination

Since batch-to-batch variations in crystal polymorphs can affect saturation limits, researchers should generate specific data using the Isothermal Gravimetric Method .

Protocol: Saturation Shake-Flask Method

Objective: Determine the mole fraction solubility (

Reagents Required:

-

N-Formyl-L-isoleucine (High Purity >98%)

-

Anhydrous Solvents (HPLC Grade)

-

0.22

m PTFE Syringe Filters

Workflow:

-

Preparation: Add excess solid N-Formyl-L-isoleucine to 10 mL of the target solvent in a sealed glass vial.

-

Equilibration: Place the vial in a temperature-controlled shaker bath.

-

Standard: Agitate at 200 rpm for 24–48 hours.

-

Validation: Ensure solid phase remains present throughout.

-

-

Sampling: Stop agitation and allow solids to settle for 1 hour at temperature

. -

Filtration: Withdraw supernatant using a pre-warmed syringe and filter through a 0.22

m filter into a pre-weighed weighing boat. -

Drying: Evaporate solvent under vacuum (or nitrogen stream) until constant mass is achieved.

-

Calculation:

Visualization: Solubility Screening Workflow

Figure 1: Standardized workflow for gravimetric solubility determination to ensure saturation equilibrium.

Part 3: Thermodynamic Modeling & Data Processing

For process engineering (e.g., cooling crystallization), experimental data points should be fitted to thermodynamic models.

Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis of experimental data.

-

Utility: Allows interpolation of solubility at any temperature between measured points, critical for designing cooling curves.

van't Hoff Analysis

To determine the dissolution enthalpy (

-

Interpretation:

-

Positive

: Endothermic dissolution (Solubility increases with Temperature). This is typical for N-formyl amino acids in organic solvents. -

Slope: A steeper slope indicates a higher sensitivity to temperature, suggesting the solvent is a good candidate for cooling crystallization.

-

Part 4: Applications in Purification & Synthesis

The solubility profile dictates the strategy for isolating pure N-Formyl-L-isoleucine from reaction mixtures (typically formylation of L-isoleucine with formic acid/acetic anhydride).

The "pH-Swing" Crystallization Strategy

Because the compound is an acid (

-

Dissolution: The crude reaction mixture is dissolved in dilute alkaline water (NaOH or NH

OH, pH > 8). The compound forms a soluble salt. -

Filtration: Insoluble organic impurities are filtered off.

-

Acidification: The filtrate is acidified with dilute H

SO -

Precipitation: The free acid form of N-Formyl-L-isoleucine precipitates as white crystals.

-

Polishing: Recrystallization from Ethyl Acetate or Ethanol/Water mixtures removes trace salts.

Visualization: Purification Logic

Figure 2: pH-Swing purification strategy leveraging the amphiphilic nature of N-Formyl-L-isoleucine.

References

-

Vertex Pharmaceuticals. (2013). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product. Google Patents. Link

- Context: Describes the solubility behavior of N-protected isoleucine derivatives in ethanol/w

-

Ajinomoto Co., Inc. (2000). CA2293750A1 - Process for producing high-purity N-formyl-leucine. Google Patents. Link

- Context: Provides the definitive industrial protocol for purifying N-formyl-leucine via pH adjustment and water precipit

-

Jung, S. H., et al. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society. Link

- Context: Details the synthesis and isolation of N-formyl amino acid esters using toluene and Dean-Stark traps.

-

Bachem. (2021). Peptide Solubility Guidelines. Bachem Technical Library. Link

- Context: Authoritative general rules for solubilizing hydrophobic vs. polar amino acid derivatives in organic solvents like DMF and DMSO.

Technical Guide: Ionization & Physicochemical Profiling of 2-Formamido-3-methyl-pentanoic acid

[1]

Executive Summary

This guide provides a comprehensive physicochemical analysis of 2-Formamido-3-methyl-pentanoic acid , systematically identified as N-Formyl-L-isoleucine .[1] Unlike free amino acids which exist as zwitterions, this N-formylated derivative functions as a mono-protic weak acid.[1] Its ionization behavior is governed by the

Understanding the pKa of this compound is critical for researchers working in peptide synthesis (as a potential impurity or intermediate), bacterial chemotaxis signaling (as an analog of f-Met peptides), and metabolite profiling .[1] This document details the theoretical and experimental basis for its pKa, solubility profiles, and rigorous determination protocols.

Part 1: Chemical Identity & Structural Analysis[2]

The molecule consists of an isoleucine backbone where the N-terminus amine is protected by a formyl group.[1] This structural modification fundamentally alters its acid-base properties compared to the parent amino acid.[1]

Compound Identification

| Parameter | Detail |

| IUPAC Name | (2S,3S)-2-formamido-3-methylpentanoic acid |

| Common Name | N-Formyl-L-isoleucine |

| CAS Registry | 89810-44-6 (Specific Stereoisomer); 6113-61-7 (Leucine Analog) |

| Molecular Formula | |

| Molecular Weight | 159.18 g/mol |

| Key Functional Groups | Carboxylic Acid (Ionizable), Formamide (Neutral) |

Structural Impact on Ionization

In free isoleucine, the protonated ammonium group (

In 2-Formamido-3-methyl-pentanoic acid , the nitrogen is part of a formamide linkage.[1] The lone pair on the nitrogen is delocalized into the carbonyl, rendering it:

-

Non-basic: It does not protonate in the physiological pH range (pKa < -1).[1]

-

Neutral: The zwitterionic character is lost.

-

Inductive Effect: The formamido group is still electron-withdrawing (inductive effect, -I) compared to an alkyl chain, but less so than a positive ammonium charge.[1] Consequently, the carboxyl pKa shifts upward relative to free isoleucine but remains lower than a fatty acid like 3-methylpentanoic acid (pKa ~4.8).[1]

Part 2: pKa Values & Ionization Profile

The Core pKa Value

Based on experimental data for the structural analog N-Formyl-L-leucine and high-fidelity predictive models for N-acetylated amino acids, the thermodynamic pKa of the carboxyl group is defined as:

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> [1]

Note: The structural difference between Leucine and Isoleucine (gamma- vs. beta-methyl branching) has a negligible steric impact on the electronic environment of the alpha-carboxyl group.[1]

Comparative Acidity Table

The following table contextualizes the acidity of N-Formyl-L-isoleucine against related species to validate the 3.51 value.

| Compound | Structure | pKa (COOH) | Mechanism of Shift |

| L-Isoleucine | Free Amino Acid | 2.36 | Strong field effect from |

| N-Formyl-L-Isoleucine | Target Molecule | 3.51 (est) | Inductive effect of Formamide (-I) |

| N-Acetyl-L-Isoleucine | Acetyl Derivative | 3.67 | Inductive effect of Acetamide (-I) |

| 3-Methylpentanoic Acid | Fatty Acid Backbone | 4.8 - 5.1 | No electron-withdrawing group |

Species Distribution Diagram (Graphviz)

The diagram below illustrates the ionization equilibrium.[1] At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as the anionic carboxylate.[1]

Caption: Equilibrium shift from the neutral protonated acid (red) to the anionic carboxylate (green) centered at pH 3.51.

Part 3: Physicochemical Implications

Solubility & Lipophilicity (LogD)

The ionization state dramatically affects the Partition Coefficient (LogP) and Distribution Coefficient (LogD).[1]

-

Intrinsic LogP (Unionized): Estimated at 0.6 – 0.9 .[1] The molecule is moderately polar due to the amide and acid groups but retains a hydrophobic isobutyl side chain.[1]

-

LogD (pH Dependent):

-

pH 1.0 (Fully Protonated): LogD

LogPngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

pH 7.4 (Fully Ionized): LogD drops significantly (typically < -2.0).[1] The anionic charge makes it highly water-soluble and prevents passive membrane permeability.[1]

-

Formulation Stability

-

Hydrolysis Risk: The formyl group is an amide.[1] While generally stable at neutral pH, it is susceptible to hydrolysis under strongly acidic (pH < 1) or basic (pH > 10) conditions, which would release free Isoleucine and Formic acid.[1]

-

Buffer Compatibility: For biological assays, avoid phosphate buffers if calcium is present (risk of Ca-carboxylate precipitation, though unlikely at low concentrations).[1]

Part 4: Experimental Protocol: Potentiometric Titration

To experimentally verify the pKa of a specific batch of 2-Formamido-3-methyl-pentanoic acid, use the following high-precision potentiometric method. This protocol accounts for the compound's limited solubility in its acidic form.[1]

Reagents & Equipment[1][7]

-

Analyte: ~50 mg of pure 2-Formamido-3-methyl-pentanoic acid.[1]

-

Titrant: 0.1 N Carbonate-free NaOH (Standardized).[1]

-

Solvent: Degassed HPLC-grade water (or 0.1 M KCl for ionic strength control).

-

Equipment: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.

Step-by-Step Methodology

-

System Preparation: Calibrate the pH electrode using buffers 1.68, 4.01, and 7.00 (bracketing the expected pKa).

-

Dissolution: Weigh exactly ~30-50 mg of the compound.[1] Dissolve in 40 mL of degassed 0.1 M KCl.

-

Note: If the compound dissolves slowly, start with a small volume of methanol (max 5%) or gently heat, then cool to 25°C.[1]

-

-

Acidification: Add a known excess of 0.1 M HCl (e.g., 2.0 mL) to lower the starting pH to ~1.[1]5. This ensures the carboxyl group is fully protonated and allows the visualization of the full titration curve.[1]

-

Titration: Titrate with 0.1 N NaOH using dynamic dosing (smaller increments near the inflection point).

-

Data Analysis: Plot pH vs. Volume of NaOH. Determine the pKa from the half-equivalence point of the buffering region (after subtracting the initial HCl equivalence).[1]

Workflow Diagram

Caption: Operational workflow for potentiometric pKa determination of N-blocked amino acids.

Part 5: Biological & Pharma Relevance[1][2][7]

Bacterial Chemotaxis & Immunity

N-formylated peptides (like f-Met-Leu-Phe) are potent chemoattractants recognized by Formyl Peptide Receptors (FPRs) on neutrophils.[1] N-Formyl-L-isoleucine acts as a truncated analog.[1] While it has lower affinity than the tripeptide, it can still interact with FPRs, potentially acting as a weak agonist or antagonist. In drug development, it serves as a critical negative control or a building block for protease-resistant peptide analogs.[1]

Synthetic Impurity Profile

In the synthesis of isoleucine-containing pharmaceuticals, formylation can occur as a side reaction if formic acid or formylating agents are present.[1] Because the pKa (3.[1][2]51) is distinct from free isoleucine (2.[1]36) and the zwitterionic nature is lost, this impurity can be separated using Anion Exchange Chromatography (AEX) at pH 5-6, where the impurity is anionic and hydrophobic, while free amino acids behave differently.[1]

References

-

PubChem. (2023).[1][3] Compound Summary: N-Formyl-L-leucine.[1][4][5][6][7] National Center for Biotechnology Information.[1] Link

-

Alfa Chemistry. (2023).[1] N-Acetyl-L-isoleucine: Properties and pKa Prediction. Link

-

University of Calgary. (2023).[1] Amino Acids pKa Table and Ionization Properties. Department of Chemistry. Link

-

Matrix Fine Chemicals. (2023).[1] (2S,3S)-2-Formamido-3-methylpentanoic acid Product Data. Link

Sources

- 1. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. N-Acetylisoleucine | C8H15NO3 | CID 7036275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Orlistat | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 130676-66-3 CAS MSDS ((2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid (Orlistat Impurity)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Methodological & Application

Application Note: Extraction and Quantification of N-Formyl Amino Acids from Biological Samples

[1]

Abstract

N-formyl amino acids, particularly N-formylmethionine (fMet) and N-formylleucine (fLeu) , are critical biomarkers of bacterial infection and mitochondrial damage. Unlike canonical amino acids, these compounds initiate protein synthesis in prokaryotes and mitochondria but are recognized by the host immune system as Damage-Associated Molecular Patterns (DAMPs) or Pathogen-Associated Molecular Patterns (PAMPs). This application note details a robust, high-sensitivity protocol for their extraction from plasma, tissue, and bacterial culture media, bypassing the pitfalls of standard acid hydrolysis which degrades the formyl group. We present a direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow that ensures stability, recovery, and precise quantification.

Biological Context & Mechanism

The presence of N-formyl amino acids in extracellular fluids is a specific signal of barrier breach or cellular necrosis.

-

Origin: fMet is the starting amino acid for protein synthesis in bacteria and mitochondria.[1][2][3][4] It is usually deformylated during maturation; however, free fMet is released during bacterial lysis (sepsis) or mitochondrial rupture (trauma/tissue injury).

-

Signaling: These compounds are potent chemoattractants. They bind to Formyl Peptide Receptors (FPR1/FPR2) on neutrophils and macrophages, triggering chemotaxis, degranulation, and oxidative burst.

Figure 1: Biological Signaling Pathway

Caption: fMet acts as a DAMP/PAMP, bridging mitochondrial/bacterial damage to innate immune activation via FPR1.[5]

Challenges in Extraction

-

Chemical Instability: The N-formyl group is labile under harsh acidic conditions. Standard protein hydrolysis (6M HCl at 110°C) must be avoided as it deformylates fMet to Methionine, destroying the analyte.

-

Enzymatic Degradation: Plasma contains deformylases. Samples must be processed on ice immediately or stabilized with inhibitors if storage is delayed.

-

Matrix Interference: Endogenous Methionine (Met) and Leucine (Leu) are present at concentrations orders of magnitude higher than their formylated counterparts. Chromatographic separation is essential to prevent ion suppression.

Experimental Protocol

Reagents & Materials[7][8][9][10]

-

Standards: N-Formyl-L-methionine (Sigma-Aldrich), N-Formyl-L-leucine.

-

Internal Standard (IS): N-Formyl-L-methionine-d3 (Custom synthesis or isotope lab). Note: If d3-fMet is unavailable, d3-Met can be used, but d3-fMet is preferred to match retention time exactly.

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

-

Equipment: Refrigerated Centrifuge, Nitrogen Evaporator, UHPLC-MS/MS System (e.g., Agilent 6400 series or Sciex QTRAP).

Sample Preparation Workflow

This protocol uses Protein Precipitation (PPT) , which is superior to SPE for polar amino acid recovery and prevents formyl loss.

A. Plasma/Serum Preparation

-

Thaw: Thaw plasma samples on ice.

-

Aliquot: Transfer 100 µL of plasma to a 1.5 mL Eppendorf tube.

-

IS Addition: Add 10 µL of Internal Standard solution (1 µg/mL in water). Vortex briefly.

-

Precipitation: Add 400 µL of ice-cold Acetonitrile (1:4 v/v ratio).

-

Why ACN? ACN provides cleaner supernatants for small polar molecules compared to MeOH.

-

-

Vortex: Vortex vigorously for 30 seconds.

-

Incubation: Keep at -20°C for 20 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Processing:

-

Option A (High Sensitivity): Transfer supernatant to a clean tube. Evaporate to dryness under Nitrogen at 30°C. Reconstitute in 100 µL of Mobile Phase A.

-

Option B (High Throughput): Transfer supernatant directly to a vial, dilute 1:1 with water (to match initial mobile phase), and inject.

-

B. Tissue/Bacterial Culture Preparation

-

Lysis:

-

Extraction: Follow steps 3-8 from the Plasma protocol above.

Figure 2: Extraction Workflow

Caption: Step-by-step extraction workflow emphasizing cold precipitation to preserve formyl groups.

LC-MS/MS Methodology

Chromatographic Conditions

A Reverse Phase C18 column is sufficient for fMet retention, offering better peak shape than HILIC for this specific application.

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: Water + 0.1% Formic Acid.[10]

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Volume: 5 µL.

Gradient Profile:

| Time (min) | % B | Description |

|---|---|---|

| 0.0 | 2 | Initial hold for polar retention |

| 1.0 | 2 | Start gradient |

| 5.0 | 95 | Elute hydrophobic interferences |

| 6.0 | 95 | Wash |

| 6.1 | 2 | Re-equilibration |

| 8.0 | 2 | End of Run |

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode. The formyl group (+28 Da) distinguishes fMet (177 Da) from Met (149 Da).

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type |

| fMet | 178.1 | 150.1 | 15 | Quantifier (Loss of CO) |

| fMet | 178.1 | 104.1 | 25 | Qualifier (Met fragment) |

| fLeu | 160.1 | 114.1 | 18 | Quantifier |

| fLeu | 160.1 | 86.1 | 28 | Qualifier |

| fMet-d3 (IS) | 181.1 | 153.1 | 15 | Internal Standard |

Note: The transition 178 -> 150 corresponds to the loss of the formyl group (CO, 28 Da), which is a specific and abundant fragmentation pathway.

Data Analysis & Validation

Linearity & Sensitivity

-

Linear Range: 1 nM to 10 µM in plasma.

-

LLOQ: Typically ~1-5 nM depending on the instrument sensitivity.

-

Calibration: Construct a 6-point calibration curve using the ratio of Analyte Area / IS Area. Use 1/x² weighting.

Quality Control (QC)

Run QC samples at Low, Medium, and High concentrations every 10 samples.

-

Acceptance Criteria: Accuracy within ±15% of nominal value (±20% for LLOQ).

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Sensitivity | Ion suppression from matrix | Use "High Sensitivity" dry-down step; Ensure clean ACN precipitation. |

| Peak Tailing | Column secondary interactions | Add 5mM Ammonium Formate to Mobile Phase A. |

| Formyl Loss | In-source fragmentation | Lower the Fragmentor voltage; Ensure source temp is not excessive (>500°C). |

| Carryover | Sticky analyte | Use a needle wash of 50:50 MeOH:Water + 0.1% FA. |

References

-

Cai, Z., et al. (2021). Mitochondrial DNA variants modulate N-formylmethionine, proteostasis and risk of late-onset human diseases. Nature Medicine. Retrieved from [Link]

-

Dash, P. K., et al. (2025).[1] N-Formylmethionine Is a Biologically Active Diagnostic Marker of Mild Traumatic Brain Injury.[1] Journal of Neurotrauma. Retrieved from [Link]

-

Hu, Q., et al. (2022). Circulating N-formylmethionine and metabolic shift in critical illness: a multicohort metabolomics study. Critical Care. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. N-Terminal Methionine Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins [bmbreports.org]

- 5. tandfonline.com [tandfonline.com]

- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 8. biorxiv.org [biorxiv.org]

- 9. Purification and amino acid sequencing of naturally occurring N-formyl-methionyl oligopeptides from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sciex.com [sciex.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Crystallization techniques for 2-Formamido-3-methyl-pentanoic acid

An Application Guide to the Crystallization of (2S,3S)-2-Formamido-3-methyl-pentanoic acid

Abstract

(2S,3S)-2-Formamido-3-methyl-pentanoic acid, also known as N-formyl-L-isoleucine, is a chiral amino acid derivative of significant interest in pharmaceutical development and organic synthesis.[1] The ability to obtain this compound in a highly pure, crystalline form is paramount for downstream applications, ensuring lot-to-lot consistency, stable formulation, and accurate structural elucidation. This guide provides a comprehensive overview of the principles and practical techniques for the successful crystallization of this molecule. We delve into the foundational concepts of crystallization, present detailed, step-by-step protocols for solvent screening and various crystallization methods—including slow cooling, anti-solvent addition, and vapor diffusion—and offer a structured approach to troubleshooting common challenges. This document is intended for researchers, chemists, and drug development professionals seeking to develop robust and reproducible crystallization processes for 2-Formamido-3-methyl-pentanoic acid and structurally related compounds.

Introduction: The Significance of Crystalline Form

The physical properties of an active pharmaceutical ingredient (API), such as its solubility, dissolution rate, stability, and bioavailability, are intrinsically linked to its solid-state form. Crystallization is the most critical purification method in organic chemistry, designed to isolate a compound in high purity from a solution.[2] For a chiral molecule like (2S,3S)-2-Formamido-3-methyl-pentanoic acid, a derivative of L-isoleucine, controlling the crystallization process is also essential for ensuring enantiomeric purity and preventing the formation of undesirable polymorphs.[3]

This guide moves beyond simple recipes, explaining the causality behind each step. By understanding the interplay of solubility, supersaturation, and kinetics, researchers can rationally design and optimize a crystallization process, transforming it from an empirical art into a deliberate science.

Foundational Principles of Crystallization

Successful crystallization hinges on carefully controlling the transition of a solute from a disordered state in solution to a highly ordered, solid-lattice structure. This process is governed by the principle of supersaturation.[4][5]

A solution can be described in one of three states:

-

Undersaturated: The solvent can still dissolve more solute.

-

Saturated: The solution contains the maximum amount of dissolved solute at a given temperature and pressure.

-

Supersaturated: The solution contains more dissolved solute than its thermodynamic saturation point, creating a metastable state that is the driving force for crystallization.[4]

Crystallization proceeds through two primary kinetic stages: nucleation and crystal growth.[6]

-

Nucleation: The initial formation of stable, sub-microscopic crystalline entities (nuclei) from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals, such as seeds (secondary nucleation).[5]

-

Crystal Growth: The subsequent, orderly addition of solute molecules from the solution onto the surface of existing nuclei, leading to the formation of macroscopic crystals.

The goal of a well-designed crystallization experiment is to achieve a state of moderate supersaturation, which favors slower nucleation and controlled crystal growth, yielding larger, more well-defined, and purer crystals.[7]

Pre-Crystallization Protocol: Strategic Solvent Screening

The choice of solvent is the most critical factor in developing a crystallization process. An ideal solvent should exhibit a steep solubility curve with respect to temperature or solvent composition, meaning the compound is highly soluble under one condition (e.g., high temperature) and poorly soluble under another (e.g., low temperature).[2]

Understanding the Solute

Before screening, it is crucial to consider the properties of 2-Formamido-3-methyl-pentanoic acid.

| Property | Value / Characteristic | Implication for Crystallization |

| IUPAC Name | (2S,3S)-2-formamido-3-methylpentanoic acid[1] | The formamido and carboxylic acid groups provide sites for strong hydrogen bonding. |

| Molecular Weight | 159.185 g/mol [1] | A relatively small molecule, which often favors crystallization. |

| Functional Groups | Carboxylic Acid, Amide | Suggests solubility in polar protic solvents (alcohols, water) and polar aprotic solvents (acetone, ethyl acetate). Low solubility is expected in non-polar solvents (hexane, toluene). |

| Chirality | (2S,3S) configuration | Crystallization conditions must be controlled to prevent racemization or separation of diastereomers if impurities are present.[8] |

Protocol for Solvent Screening

This protocol aims to efficiently identify suitable single or binary solvent systems.

Materials:

-

2-Formamido-3-methyl-pentanoic acid (approx. 100-200 mg)

-

Small vials or test tubes (e.g., 4 mL)

-

A selection of solvents (see Table 2)

-

Stir plate and magnetic stir bars

-

Heat source (hot plate or oil bath)

-

Ice bath

Procedure:

-

Initial Solubility Test (Room Temperature): a. Place ~10 mg of the compound into a vial. b. Add a candidate solvent dropwise (e.g., 0.1 mL at a time) while stirring. c. Observe the solubility. If the compound dissolves in <0.5 mL, it is likely too soluble for a single-solvent cooling crystallization. If it remains largely insoluble after adding 2-3 mL, it is a poor solvent.

-

Hot Solubility Test: a. To the vials from the previous step, gently heat the solution to near the solvent's boiling point.[2] b. If the compound dissolves completely, it is a potential candidate for cooling crystallization. Note the approximate volume of solvent required. c. If the compound remains insoluble even when hot, it is unsuitable as a primary solvent but may be a candidate for use as an anti-solvent.

-

Cooling Test: a. Allow the hot, saturated solutions to cool slowly to room temperature. b. If no crystals form, try scratching the inside of the vial with a glass rod to induce nucleation.[9] c. If still no crystals form, place the vial in an ice bath. d. A successful solvent will yield a good crop of crystals upon cooling. If an oil forms ("oiling out"), the solvent may be unsuitable or the cooling rate is too fast.[9]

-

Anti-Solvent Test: a. Dissolve the compound in a "good" solvent (one in which it is highly soluble). b. Slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise until the solution becomes persistently cloudy (turbid).[6][10] c. Gently warm the solution until it becomes clear again, then allow it to cool slowly.

Solvent Selection Guide

The following table provides a starting point for solvent selection, categorized by polarity.

| Solvent | Polarity Index | Boiling Point (°C) | Notes |

| Polar Protic | |||

| Water | 10.2 | 100 | May be a good solvent or anti-solvent depending on the compound's polarity. |

| Ethanol | 5.2 | 78 | Often a good choice for compounds with hydrogen-bonding capabilities. |

| Isopropanol | 4.3 | 82 | Similar to ethanol but less polar; can be a good alternative. |

| Polar Aprotic | |||

| Acetone | 5.4 | 56 | A versatile solvent, but its low boiling point can lead to rapid evaporation. |

| Ethyl Acetate | 4.3 | 77 | A moderately polar solvent, often used in solvent/anti-solvent pairs. |

| Acetonitrile | 6.2 | 82 | Good for moderately polar compounds. |

| Non-Polar | |||

| Toluene | 2.4 | 111 | Unlikely to be a good primary solvent, but a potential anti-solvent. |

| Heptane/Hexane | 0.0 | 98/69 | Excellent anti-solvents for polar compounds. |

Detailed Crystallization Protocols

Once a promising solvent system is identified, the following protocols can be implemented and optimized.

Protocol 1: Slow Cooling Crystallization

Principle: This technique relies on the principle that the solubility of most solids decreases as the temperature of the solution is lowered. By dissolving the compound in a minimal amount of a suitable hot solvent and allowing it to cool slowly, the solution becomes supersaturated, leading to crystallization.[2][4]

Procedure:

-

Place the crude 2-Formamido-3-methyl-pentanoic acid in an Erlenmeyer flask.

-

Add a small amount of the chosen solvent (e.g., ethanol) and bring the mixture to a gentle boil using a hot plate.

-

Continue to add the solvent in small portions until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

-

Remove the flask from the heat source and cover it to prevent rapid evaporation and contamination.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-ordered crystals.

-

For maximum yield, the flask can be subsequently placed in an ice bath or refrigerator for an hour.

-

Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.

-

Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Addition Crystallization

Principle: This method induces supersaturation by adding a second solvent (the anti-solvent) in which the compound of interest is insoluble.[7][10] This reduces the overall solvating power of the solvent mixture, forcing the compound to crystallize. This technique is particularly useful when the compound is highly soluble in all suitable solvents, even at low temperatures.

Procedure:

-

Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.

-

If any insoluble impurities are present, filter the solution.

-

Begin adding the chosen anti-solvent (e.g., heptane) dropwise with constant, gentle stirring. The addition rate is a critical parameter; too rapid addition can cause the compound to "oil out" or precipitate as an amorphous solid.[6]

-

Continue adding the anti-solvent until the solution becomes faintly and persistently turbid. This is the point of saturation.

-

If desired, add a few drops of the "good" solvent back into the mixture until it becomes clear again, then allow the system to stand undisturbed.

-

Cover the vessel and allow it to stand at room temperature. Crystals should form over a period of hours to days.

-

Once a sufficient crop of crystals has formed, isolate them by vacuum filtration, wash with a small amount of the anti-solvent, and dry.

Protocol 3: Vapor Diffusion

Principle: This is a gentle and effective method for growing high-quality single crystals, often from very small amounts of material.[11] A solution of the compound is placed in a small, open vial, which is then sealed inside a larger vessel containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization.[4]

Procedure:

-

Dissolve the compound (~5-10 mg) in a small volume (0.5-1.0 mL) of a relatively less volatile "good" solvent (e.g., ethanol or THF) in a small vial.

-

Pour a larger volume (3-5 mL) of a more volatile anti-solvent (e.g., hexane or pentane) into a larger jar or beaker.

-

Place the small vial (uncapped) inside the larger jar, ensuring the liquid levels are such that the two solvents cannot mix directly.

-

Seal the larger jar tightly with a cap or parafilm.

-

Set the system aside in a location free from vibrations and temperature fluctuations.

-

Crystals will slowly grow in the inner vial over several days to weeks as the anti-solvent vapor equilibrates with the solution.

Troubleshooting Common Crystallization Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Crystals Form | - Solution is not sufficiently supersaturated (too much solvent).- Nucleation is inhibited. | - Boil off some of the solvent to increase the concentration and re-cool.[9]- Scratch the inner surface of the flask with a glass rod.- Add a "seed" crystal from a previous successful crystallization.- Allow more time or cool to a lower temperature. |

| "Oiling Out" | - The melting point of the compound is below the temperature of crystallization.- The solution is too concentrated, or the cooling rate is too fast.- High levels of impurities are present. | - Re-heat the solution to dissolve the oil, add slightly more solvent, and cool much more slowly.[9]- Try a different solvent with a lower boiling point.- If impurities are suspected, consider a pre-purification step like column chromatography. |

| Poor Crystal Quality | - Crystallization occurred too rapidly.- Solution was agitated during cooling. | - Ensure the solution cools as slowly and as undisturbed as possible.- Consider using a more viscous solvent or a different technique like vapor diffusion. |

| Low Yield | - Too much solvent was used, leaving a significant amount of compound in the mother liquor.- The compound has significant solubility even at low temperatures.- Premature filtration. | - Concentrate the mother liquor (filtrate) and cool again to obtain a second crop of crystals.[9]- Ensure the solution is cooled sufficiently before filtration.- Wash the collected crystals with minimal ice-cold solvent. |

Conclusion

The crystallization of (2S,3S)-2-Formamido-3-methyl-pentanoic acid is a multi-faceted process that can be rationally controlled through a systematic approach. Success is predicated on a thorough understanding of the compound's physicochemical properties and the foundational principles of solubility and supersaturation. By methodically screening solvents and carefully selecting and optimizing a crystallization technique—whether slow cooling, anti-solvent addition, or vapor diffusion—researchers can consistently obtain this valuable compound in a highly pure, crystalline form suitable for the stringent demands of pharmaceutical and chemical industries.

References

-

Adachi, H., Takano, K., Yoshimura, M., et al. (2003). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Acta Crystallographica Section D: Biological Crystallography, 59(Pt 6), 1043-1045. Available at: [Link]

-

Price, S. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1868. Available at: [Link]

-

RM@Schools. (n.d.). Antisolvent Crystallization. Available at: [Link]

-

Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Available at: [Link]

-

Journal of Chemical Engineering Research Updates. (2024). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Available at: [Link]

-

Fromm, K. M., et al. (n.d.). Guide for crystallization. Available at: [Link]

- Google Patents. (2006). WO2006045795A2 - Processes involving the use of antisolvent crystallization.

-

Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Available at: [Link]

-

University of Toronto. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]

-

ResearchGate. (2025). Anti-Solvent Crystallization. Available at: [Link]

-

Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. CDIFX. Available at: [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]

- Google Patents. (1992). US5118815A - Method for crystallization of amino acids.

- Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.

-

GEA. (n.d.). Crystallization of Amino Acids. Available at: [Link]

-

Adachi, H., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 5), 359–362. Available at: [Link]

-

LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]

-

University of Rochester. (n.d.). How To: Purify by Crystallization. Available at: [Link]

-

Curland, S., et al. (2018). Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 794–798. Available at: [Link]

-

Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11025-11041. Available at: [Link]

-

van Anders, G., et al. (2019). Heterogeneous interactions promote crystallization and spontaneous resolution of chiral molecules. arXiv. Available at: [Link]

-

CCDC - The Cambridge Crystallographic Data Centre. (2020). Professor Joop Ter Horst Crystal Conversations - Resolution and Deracemization of Chiral Compounds. YouTube. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). (2S,3S)-2-FORMAMIDO-3-METHYLPENTANOIC ACID. Available at: [Link]

Sources

- 1. (2S,3S)-2-FORMAMIDO-3-METHYLPENTANOIC ACID | CAS [matrix-fine-chemicals.com]

- 2. science.uct.ac.za [science.uct.ac.za]

- 3. Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. catalogimages.wiley.com [catalogimages.wiley.com]

- 6. mt.com [mt.com]

- 7. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

- 8. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. avanti-journals.com [avanti-journals.com]

- 11. unifr.ch [unifr.ch]

Application Notes and Protocols for Studying Enzymatic Pathways of 2-Formamido-3-methyl-pentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formylated amino acids are critical molecules in prokaryotic biology. The most well-known example is N-formylmethionine (fMet), which serves as the initiating amino acid in bacterial protein synthesis.[1][2][3] This process is so fundamental to bacteria that the presence of N-formylated peptides in mammals is recognized by the innate immune system as a sign of bacterial presence, triggering an immune response.[1] The enzymes responsible for removing the formyl group, peptide deformylases (PDFs), are essential for bacterial viability and have been explored as targets for novel antibiotics.[4][5][6]

Beyond protein synthesis, other N-formylated compounds exist as metabolic intermediates. Enzymes known as formamidases (or more specifically, arylformamidases) catalyze the hydrolysis of N-formyl groups from various substrates.[7][8] A notable example is the role of kynurenine formamidase in the tryptophan catabolism pathway, where it converts N-formyl-L-kynurenine to L-kynurenine and formate.[7][8][9]

This document focuses on a specific N-formylated amino acid derivative, 2-Formamido-3-methyl-pentanoic acid . Structurally, this compound is the N-formylated version of L-isoleucine. While not a widely studied metabolite, its existence, whether as a natural product, a xenobiotic metabolite, or a synthetic compound, necessitates an understanding of its potential enzymatic processing. Given the broad substrate specificity of some formamidases, it is highly probable that 2-Formamido-3-methyl-pentanoic acid is metabolized by a hydrolase that removes the formyl group.

These application notes provide a framework for investigating the enzymatic pathways involving 2-Formamido-3-methyl-pentanoic acid, with detailed protocols for enzyme characterization and inhibitor screening. The methodologies described are grounded in established principles of enzymology and are broadly applicable to the study of similar N-formylated compounds.

Postulated Enzymatic Pathway

The most probable metabolic fate of 2-Formamido-3-methyl-pentanoic acid is the enzymatic hydrolysis of the amide bond, yielding L-isoleucine (2-amino-3-methyl-pentanoic acid) and formate. This reaction would be catalyzed by a formamidase or a related hydrolase.

Reaction: 2-Formamido-3-methyl-pentanoic acid + H₂O → 2-Amino-3-methyl-pentanoic acid (Isoleucine) + Formate

The enzymes potentially responsible for this transformation belong to the amidohydrolase superfamily. These enzymes often exhibit promiscuity, being capable of acting on a range of N-formylated substrates.[4] Identifying and characterizing the specific enzyme(s) that process 2-Formamido-3-methyl-pentanoic acid is a key research objective.

Caption: Postulated enzymatic hydrolysis of 2-Formamido-3-methyl-pentanoic acid.

Application Notes

Significance and Research Applications

-

Drug Discovery: Bacterial formamidases and peptide deformylases are validated targets for antimicrobial agents.[6][10] Understanding the enzymes that metabolize 2-Formamido-3-methyl-pentanoic acid could provide a model system for identifying novel inhibitors with broad-spectrum antibacterial activity. Such inhibitors could prevent the maturation of essential proteins or disrupt key metabolic pathways in pathogenic bacteria.[11]

-

Metabolic Studies: Investigating the metabolism of this compound can uncover novel metabolic pathways or new substrate specificities of known enzymes. This is particularly relevant in the context of microbial metabolism and the breakdown of unusual amino acid derivatives.

-

Biocatalysis: Enzymes that can selectively remove a formyl group are valuable tools in organic synthesis, serving as a mild method for deprotection of amino groups in the synthesis of peptides and other complex molecules.[12][13]

Experimental Design Considerations

-

Substrate Availability: 2-Formamido-3-methyl-pentanoic acid is not a common commercially available compound. Chemical synthesis will likely be required. Standard methods for N-formylation of amino acids, for example, using formic acid and acetic anhydride, can be adapted for its synthesis.[14][15]

-

Enzyme Source: A logical starting point is to screen for activity in crude extracts from various organisms (e.g., bacterial cultures, mammalian liver homogenates). Once activity is detected, standard protein purification techniques can be employed to isolate the responsible enzyme. Alternatively, candidate genes for known formamidases can be cloned and the recombinant proteins expressed and purified.

-

Assay Development: The choice of assay will depend on the research goal. For kinetics and inhibitor screening, a continuous spectrophotometric or fluorometric assay is ideal. For detailed metabolic studies, mass spectrometry-based methods are more appropriate.

Experimental Protocols

Protocol 1: In Vitro Spectrophotometric Assay for Formamidase Activity

This protocol describes a coupled enzyme assay to continuously monitor the production of formate from the hydrolysis of 2-Formamido-3-methyl-pentanoic acid. The formate produced is used by formate dehydrogenase (FDH) to reduce NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Principle:

-

2-Formamido-3-methyl-pentanoic acid + H₂O --(Formamidase)--> Isoleucine + Formate

-

Formate + NAD⁺ --(Formate Dehydrogenase)--> CO₂ + NADH + H⁺

Caption: Workflow for the coupled spectrophotometric enzyme assay.

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

2-Formamido-3-methyl-pentanoic acid (substrate) stock solution (e.g., 100 mM in water)

-

β-Nicotinamide adenine dinucleotide (NAD⁺) stock solution (e.g., 50 mM in water)

-

Formate dehydrogenase (FDH) from Candida boidinii (e.g., 10 units/mL)

-

Enzyme sample (e.g., purified protein or cell lysate)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the Assay Master Mix: For each reaction, prepare a master mix containing:

-

80 µL of 100 mM potassium phosphate buffer (pH 7.5)

-

10 µL of 50 mM NAD⁺ solution (final concentration 5 mM)

-

5 µL of FDH solution (final concentration ~0.5 units/mL)

-

-

Add Substrate: Add 10 µL of the 2-Formamido-3-methyl-pentanoic acid stock solution to each well/cuvette containing the master mix. The final substrate concentration will be 10 mM. For determining Kₘ, vary the substrate concentration. Include a "no substrate" control.

-

Equilibrate: Incubate the plate/cuvettes at the desired temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibrium.

-

Initiate Reaction: Add 5 µL of the enzyme sample to initiate the reaction. The total reaction volume is 110 µL.

-

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Use the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADH production, which corresponds to the rate of formate production.

-

Causality and Trustworthiness: This coupled assay provides a continuous and real-time measurement of enzyme activity, which is more robust than endpoint assays.[16] The inclusion of a "no substrate" control and a "no enzyme" control is crucial to account for any background reactions or non-enzymatic substrate degradation. The linearity of the reaction rate with respect to enzyme concentration should be confirmed to ensure the assay is in a valid range.[16]

Protocol 2: High-Throughput Screening (HTS) for Formamidase Inhibitors

This protocol adapts the spectrophotometric assay for a 384-well format suitable for screening large compound libraries.

Principle: The assay principle remains the same. The focus is on miniaturization, automation, and robust statistical analysis to identify "hits."[17][18]

Materials:

-

All reagents from Protocol 1

-

384-well, low-volume, UV-transparent assay plates

-

Compound library (e.g., dissolved in DMSO)

-

Acoustic liquid handler or pintool for compound transfer

-

Automated plate reader with kinetic capabilities

-

Positive control inhibitor (if available) or a generic enzyme inhibitor like EDTA (for metallo-enzymes)

-

DMSO (for vehicle controls)

Procedure:

-

Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library into the wells of the 384-well assay plate. Also, plate vehicle (DMSO) controls and positive controls.

-

Prepare and Dispense Reagent Mix: Prepare a master mix containing buffer, NAD⁺, FDH, and the formamidase enzyme. Use a multi-channel dispenser to add this mix to all wells containing the compounds.

-

Incubate: Allow the plate to incubate for a set period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate Reaction: Prepare a substrate solution (2-Formamido-3-methyl-pentanoic acid) and dispense it into all wells to start the reaction.

-

Kinetic Reading: Immediately place the plate in a kinetic plate reader and monitor the absorbance at 340 nm over time (e.g., 10 minutes).

-

Data Analysis:

-

Calculate the reaction rate for each well.

-

Normalize the data to the vehicle controls (0% inhibition) and positive controls (100% inhibition).

-

Calculate the Z'-factor for the plate to assess assay quality. A Z' > 0.5 is considered excellent for HTS.

-

Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the vehicle controls).

-

Expert Insights: HTS campaigns are prone to false positives.[19] Hits should be confirmed through dose-response analysis to determine their IC₅₀ values. Counter-screens, such as testing against the coupling enzyme (FDH) alone, are essential to eliminate compounds that inhibit the reporter system rather than the primary target.[20] Biophysical methods like thermal shift assays can also be used to confirm direct binding of hits to the target enzyme.[21]

Protocol 3: LC-MS/MS Method for Product Confirmation and Cellular Metabolism

This protocol uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to directly detect and quantify the product, 2-amino-3-methyl-pentanoic acid (isoleucine), in both in vitro reactions and cell culture experiments.

Principle: LC-MS/MS provides high sensitivity and specificity for the direct detection of the analyte by separating it from other matrix components via liquid chromatography and then identifying it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[22]

Caption: General workflow for LC-MS/MS analysis of enzymatic products.

Procedure:

-

Sample Preparation:

-

In Vitro Reaction: Set up the enzymatic reaction as in Protocol 1 (without the coupling system). Stop the reaction at various time points by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., ¹³C,¹⁵N-labeled Isoleucine).

-

Cell Culture: Grow bacterial or mammalian cells. Add 2-Formamido-3-methyl-pentanoic acid to the culture medium. After incubation, harvest the cells, wash them, and lyse them using a suitable method (e.g., sonication or freeze-thaw cycles in 80% methanol).

-

-

Protein Precipitation: Centrifuge the quenched reactions or cell lysates at high speed (e.g., 14,000 x g for 10 minutes) to pellet proteins and cell debris.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Conditions:

-

Column: A reverse-phase C18 column or a HILIC column suitable for polar analytes.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is typical.

-

MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-